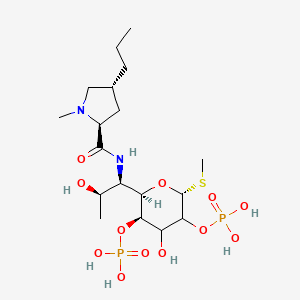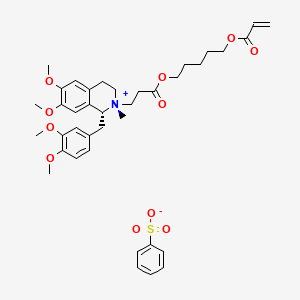![molecular formula C9H9BrOS2 B13848791 O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate CAS No. 188432-41-9](/img/structure/B13848791.png)
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate is an organic compound with the molecular formula C9H9BrOS2. It is a derivative of carbonodithioic acid and is characterized by the presence of a bromophenyl group and a methyl group attached to the carbonodithioate moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate typically involves the reaction of 4-bromobenzyl chloride with potassium O-methyl carbonodithioate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by various nucleophiles.
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced sulfur compounds.
科学的研究の応用
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonodithioate moiety can form covalent bonds with nucleophilic sites in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- O-[(4-Chlorophenyl)methyl] S-methyl carbonodithioate
- O-[(4-Methylphenyl)methyl] S-methyl carbonodithioate
- O-[(4-Fluorophenyl)methyl] S-methyl carbonodithioate
Uniqueness
O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity compared to its analogs with different halogen substituents .
特性
CAS番号 |
188432-41-9 |
|---|---|
分子式 |
C9H9BrOS2 |
分子量 |
277.2 g/mol |
IUPAC名 |
O-[(4-bromophenyl)methyl] methylsulfanylmethanethioate |
InChI |
InChI=1S/C9H9BrOS2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |
InChIキー |
PZBHVLFERMVEAT-UHFFFAOYSA-N |
正規SMILES |
CSC(=S)OCC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
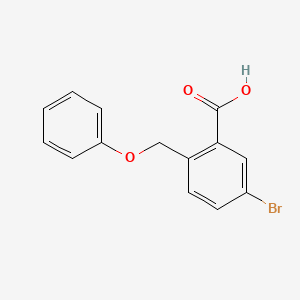
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)
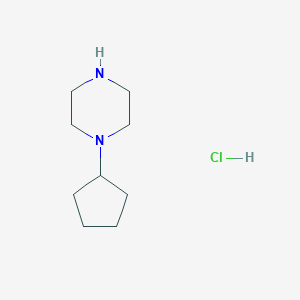
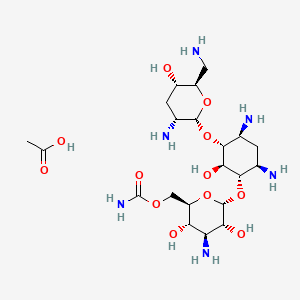
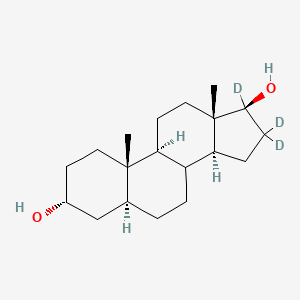
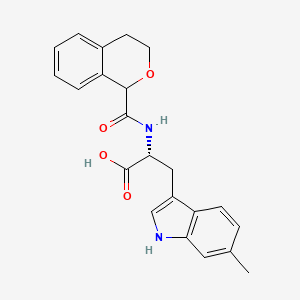
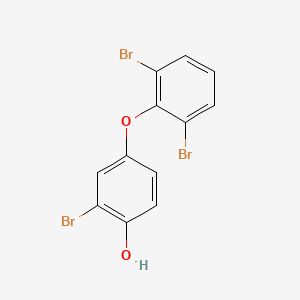

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)

